2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene
Overview
Description
2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is an organic compound with the molecular formula C20H20O4S and a molecular weight of 356.44 g/mol This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a thiophene ring via hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene typically involves the reaction of 2,5-dibromothiophene with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-hydroxyphenylhydroxymethyl)thiophene: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Bis(4-methylphenylhydroxymethyl)thiophene: Similar structure but with methyl groups instead of methoxy groups.
2,5-Bis(4-chlorophenylhydroxymethyl)thiophene: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
IUPAC Name |
(R)-[5-[(S)-hydroxy-(4-methoxyphenyl)methyl]thiophen-2-yl]-(4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4S/c1-23-15-7-3-13(4-8-15)19(21)17-11-12-18(25-17)20(22)14-5-9-16(24-2)10-6-14/h3-12,19-22H,1-2H3/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYCLQHBIQRNDH-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(S2)C(C3=CC=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=C(S2)[C@H](C3=CC=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120450-72-8 | |
Record name | 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120450728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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